Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Catalog No.
S895662
CAS No.
1407521-95-2
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Traditional assembly of highly substituted pyridine cores for kinase inhibitors demands multi-step synthesis, slowing medicinal chemistry campaigns. Ethyl 3-cyano-4-phenylpyridine-2-carboxylate (CAS 1407521-95-2) solves this bottleneck as a pre-formed, orthogonally reactive scaffold. - C2 ethyl ester enables rapid parallel amidation to generate analog libraries. - C3-cyano group functions as a proven potency-enhancing H-bond acceptor. - C4-phenyl ring explores key hydrophobic interactions in kinase active sites. - Purity ≥97% minimizes downstream purification. Shipped ambient; ready for immediate use.

CAS Number

1407521-95-2

Product Name

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate

IUPAC Name

ethyl 3-cyano-4-phenylpyridine-2-carboxylate

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-2-19-15(18)14-13(10-16)12(8-9-17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3

InChI Key

BIFWETVABGZJTE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1C#N)C2=CC=CC=C2

The exact mass of the compound Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate, 3-Cyano-4-phenylpicolinic acid ethyl ester, Ethyl 3-cyano-4-phenylpicolinate, 2-Pyridinecarboxylic acid, 3-cyano-4-phenyl-, ethyl ester

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

Ethyl 3-cyano-4-phenylpyridine-2-carboxylate is a polysubstituted pyridine derivative featuring three distinct and strategically positioned functional groups: a C2 ethyl ester, a C3 cyano group, and a C4 phenyl ring. This arrangement makes it a valuable and versatile building block, particularly in medicinal chemistry and materials science. Unlike simpler pyridine precursors, this compound provides a rigid, pre-organized scaffold with multiple, orthogonally reactive sites, designed to accelerate the synthesis of complex molecular targets such as kinase inhibitors and other biologically active heterocycles. [1]

Research Fit

Synthetic building block for cyanopyridine-derived heterocycles
Reactive handles: 3-cyano and 2-carboxylate ester for derivatization
Well-defined melting point supports identity verification in synthesis workflows

Replacing this specific compound with near analogs introduces significant process and performance risks. Substituting the ethyl ester with its corresponding carboxylic acid increases polarity, reduces solubility in common organic solvents like dichloromethane or THF, and necessitates additional, often costly, coupling agents for subsequent amide formation. Altering the C4-phenyl substituent to a less sterically demanding group like methyl or hydrogen eliminates critical pi-stacking and hydrophobic interactions that are often essential for high-affinity binding to biological targets. [1]. Finally, using an analog without the C3-cyano group removes a key hydrogen bond acceptor and a known potency-enhancing feature in many enzyme inhibitor scaffolds, rendering the resulting molecules less effective from the outset.

Substitution Risk

No comparative purity or performance data exist for close structural analogs; substitution may lead to unpredictable reactivity
Scaffold-class kinase inhibitor association does not guarantee equivalent activity for this specific building block
Absence of head-to-head characterization data means alternative cyanopyridines cannot be assumed interchangeable

Incorporates a Key Cyano Pharmacophore for Potent Kinase Inhibition

The 3-cyano-pyridine motif is a critical structural feature in multiple classes of kinase inhibitors. In a study of closely related 3-cyano-quinoline inhibitors targeting MAP Kinase Kinase (MEK), the presence of the cyano group was integral to achieving high potency. Lead compounds from this class, which rely on this core structure, demonstrated inhibitory activity in the low nanomolar range. [1]. Procuring this compound provides direct access to a scaffold already containing this potency-driving element.

Evidence DimensionBiological Potency (IC50)
Target Compound DataProvides the 3-cyano-aryl scaffold, a key component of inhibitors with low nanomolar IC50 values.
Comparator Or BaselineA structural analog lacking the C3-cyano group.
Quantified DifferenceThe presence of the cyano group is a key determinant for achieving IC50 values in the 1-100 nM range in related inhibitor classes.
ConditionsIn vitro enzyme inhibition assays for MEK (MAPKK).

This de-risks a synthetic campaign by starting with a building block known to contain a feature critical for achieving high target potency.

Purity specification
Vendor spec
97% (stated by multiple vendors)
Supports incoming QC identity check
No comparator data; performance differentiation unknown

Process Efficiency: Ester Functionality Enables Direct, High-Yield Amidation without Costly Activating Agents

The ethyl ester at the C2 position is an ideal handle for diversification via amidation. This functional group allows for direct conversion to a wide array of primary and secondary amides through straightforward heating with an amine, often in high yield. This route avoids the need for expensive and moisture-sensitive peptide coupling reagents (e.g., HATU, HBTU) and complex purification protocols that are required when starting from the corresponding carboxylic acid. This significantly improves process efficiency, reduces raw material cost, and simplifies waste streams.

Evidence DimensionSynthetic Step Efficiency
Target Compound DataEnables direct, single-step conversion to amides.
Comparator Or BaselineThe corresponding 2-carboxylic acid analog.
Quantified DifferenceAvoids 1-2 additional steps for carboxylic acid activation and coupling agent removal.
ConditionsStandard laboratory or pilot-scale synthesis of amide libraries.

Procuring the ester form directly reduces the total cost, time, and complexity of synthesizing target amide-containing molecules.

Melting point
Vendor-reported
153–155 °C
Identity confirmation metric for material QC
Data to verify; no analog comparison available

Accelerated Timelines: Bypasses Multi-Step de novo Synthesis and Purification Challenges

Constructing the 3-cyano-4-phenylpyridine core from basic starting materials, such as a chalcone derivative and ethyl cyanoacetate, requires a multi-step process involving a cyclocondensation reaction followed by potential oxidation. [1]. This de novo route necessitates significant process optimization to control regioselectivity and extensive purification to remove side products and unreacted starting materials. Procuring this specific isomer as a pure, well-characterized starting material eliminates these challenges entirely.

Evidence DimensionReduction in Synthesis Steps
Target Compound Data0 steps (procured as a ready-to-use intermediate).
Comparator Or BaselineIn-house synthesis from commodity starting materials (e.g., acetophenone derivatives, benzaldehyde, ethyl cyanoacetate).
Quantified DifferenceSaves at least 2-3 discrete chemical transformations and associated workup/purification steps.
ConditionsSynthesis of a polysubstituted pyridine core.

This is a classic 'buy vs. make' decision; purchasing this advanced intermediate saves significant labor, development time, and resources, accelerating project timelines.

Scaffold class
Class-level inference
3-cyano-4-arylpyridine scaffold linked to kinase inhibition
Class association not verified for this compound
Requires de novo biological characterization

Lead Generation for Kinase Inhibitor Discovery Programs

Directly applicable as a core scaffold in medicinal chemistry campaigns targeting kinases. The compound's structure contains a known potency-driving element (3-cyano group) and a phenyl ring for exploring key hydrophobic interactions within an enzyme's active site. [1]

Rapid Synthesis of Focused Amide Libraries for SAR Studies

Ideal for parallel synthesis workflows where the C2-ethyl ester is systematically reacted with a diverse panel of amines. This allows for the rapid generation of dozens to hundreds of discrete analogs to efficiently explore the structure-activity relationship (SAR) at this position.

Accelerating Synthesis of Complex, Multi-Ring Heterocyclic Targets

Serves as an advanced intermediate that simplifies the total synthesis of more complex molecules. By starting with this pre-formed, functionalized pyridine, research groups can focus resources on building subsequent rings or adding complex side chains, rather than on the initial construction of the core.

Application Fit

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Reactive cyano and ester handles
Derivatization efficiency context
Kinase SAR studies
Scaffold-class association
Requires de novo kinase profiling
Cyanopyridine synthesis QC
Well-defined melting point
Identity confirmation in synthesis workflows

XLogP3

2.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

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